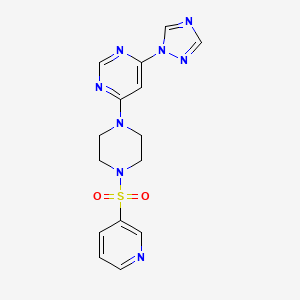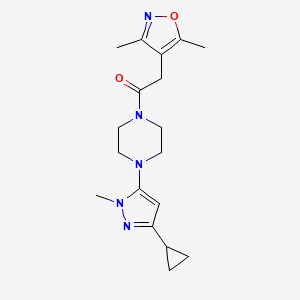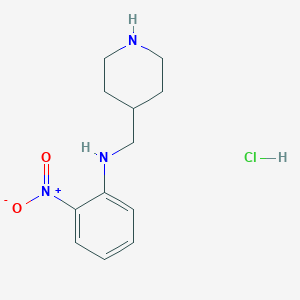
2,2-Difluoro-3-iodocycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-iodocycloheptan-1-one is a synthetic organic compound that has gained significant attention in scientific research due to its unique structural and chemical properties. It is a cyclic ketone with the molecular formula C7H8F2IO and a molecular weight of 298.04 g/mol. This compound has been synthesized using various methods and has shown potential applications in scientific research.
Applications De Recherche Scientifique
Perfluorocarbon-Hydrocarbon Aggregates
Research on perfluorocarbon-hydrocarbon aggregates, such as the study by Fontana et al. (2002), demonstrates the unique intermolecular interactions involving iodine and fluorine. These aggregates are characterized using various spectroscopic methods and have implications for understanding molecular interactions in different states (Fontana et al., 2002).
Conformational Studies of Fluorinated Cycloheptanes
Glazer et al. (1972) explored the conformational dynamics of difluoro cycloheptane derivatives using nuclear magnetic resonance (NMR) spectroscopy. This research aids in understanding the molecular behavior of fluorine-substituted cycloalkanes, contributing to broader insights in organic chemistry and material science (Glazer et al., 1972).
Enantioselective Difluorination Techniques
Studies by Haj et al. (2019) and Banik et al. (2016) focus on the enantioselective synthesis of difluorides, demonstrating the creation of compounds with vicinal, fluoride-bearing stereocenters. These methods have significant implications for synthesizing fluorinated organic compounds with precise stereoselectivity, relevant in pharmaceuticals and agrochemicals (Haj et al., 2019) (Banik et al., 2016).
Hypervalent Iodine(III) Reagents
Ye et al. (2005) and Yang et al. (2020) researched the synthesis and applications of hypervalent iodine(III) compounds. These studies contribute to the understanding of iodine reactivity, particularly in forming compounds with fluorine atoms, which are pivotal in developing new synthetic routes in organic chemistry (Ye et al., 2005) (Yang et al., 2020).
Functionalization of Carbon Nanomaterials
Hamilton et al. (2010) explored the functionalization of carbon nanomaterials, such as graphene and single-walled carbon nanotubes, with perfluorinated alkyl groups. This research opens doors to new applications in nanotechnology and material science, especially regarding the modification of nanomaterial properties (Hamilton et al., 2010).
Radiofluorination for PET Imaging
Rotstein et al. (2014) investigated the use of spirocyclic hypervalent iodine(III) complexes for the radiofluorination of non-activated arenes, facilitating the production of radiopharmaceuticals for PET imaging. This study is particularly significant in the field of medical imaging and diagnostics (Rotstein et al., 2014).
Propriétés
IUPAC Name |
2,2-difluoro-3-iodocycloheptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IO/c8-7(9)5(10)3-1-2-4-6(7)11/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFPFIRHCCPUQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C(C1)I)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2556540.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2556542.png)





![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)
